molecular formula C18H24N2O3 B2378768 N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide CAS No. 923223-90-9

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide

Numéro de catalogue B2378768
Numéro CAS: 923223-90-9
Poids moléculaire: 316.401
Clé InChI: DITHSCSSKMJMNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied in scientific research. It is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that plays a crucial role in regulating various physiological processes. CCPA has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.

Mécanisme D'action

CCPA exerts its effects by selectively activating the A1 adenosine receptor, which is widely expressed in various tissues and organs. Activation of this receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase and the activation of potassium channels. This results in a decrease in intracellular cAMP levels and hyperpolarization of the cell membrane, leading to various physiological effects.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing myocardial ischemia-reperfusion injury, improving cardiac function, reducing neuroinflammation, and inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CCPA for lab experiments is its high selectivity for the A1 adenosine receptor, which allows for more precise and specific investigations of the receptor's function. However, one of the limitations of CCPA is its relatively low potency compared to other A1 adenosine receptor agonists, which may require higher concentrations for certain experiments.

Orientations Futures

There are several future directions for research on CCPA, including investigating its potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer. Further studies are also needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties. Additionally, the development of more potent and selective A1 adenosine receptor agonists may offer new opportunities for drug discovery and development.

Méthodes De Synthèse

CCPA can be synthesized using a multi-step process, starting with the reaction of 1-cyanocyclohexane with 2-bromoanisole to yield 1-cyanocyclohexyl 2-methoxyphenyl ketone. This intermediate is then reacted with chloroacetyl chloride and propyl alcohol to give CCPA.

Applications De Recherche Scientifique

CCPA has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. CCPA has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease, as it has been shown to improve cognitive function and reduce neuroinflammation. In addition, CCPA has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.

Propriétés

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-12-22-15-8-4-5-9-16(15)23-13-17(21)20-18(14-19)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITHSCSSKMJMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCC(=O)NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.